1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
The compound 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (hereafter referred to as the "target compound") is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- Molecular formula: C₁₈H₁₄ClN₅O
- Molecular weight: 351.79 g/mol
- Structural features:
- A pyrazolo[3,4-d]pyrimidine core.
- A 3-chlorophenyl group at position 1.
- A 3-methoxyphenylamine substituent at position 2.
This compound is listed in screening compound databases (e.g., ID: K405-3727) and is available in milligram quantities for research purposes .
Properties
IUPAC Name |
1-(3-chlorophenyl)-N-(3-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O/c1-25-15-7-3-5-13(9-15)23-17-16-10-22-24(18(16)21-11-20-17)14-6-2-4-12(19)8-14/h2-11H,1H3,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGNWDKOMQUKGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-1 Substitution with 3-Chlorophenyl
The 3-chlorophenyl group is introduced at the N-1 position during the initial pyrazole synthesis. 3-Chlorophenylhydrazine reacts with β-ketonitriles (e.g., 3-cyanacetylacetone) in ethanol under reflux to form 5-amino-1-(3-chlorophenyl)-1H-pyrazole. X-ray crystallography confirms regioselective substitution at the N-1 position, critical for downstream reactivity.
C-4 Amination with 3-Methoxyaniline
C-4 amination employs nucleophilic aromatic substitution. The pyrazolo[3,4-d]pyrimidin-4-chloro intermediate reacts with 3-methoxyaniline in tetrahydrofuran (THF) at 80°C for 12 hours, using triethylamine as a base (Table 1). This step achieves 74–89% yields, with electron-donating methoxy groups enhancing nucleophilicity.
Table 1: Optimization of C-4 Amination Conditions
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| THF | Et₃N | 80 | 12 | 89 |
| DMF | K₂CO₃ | 100 | 8 | 76 |
| Dioxane | DBU | 90 | 10 | 82 |
Industrial-Scale Optimization
Catalytic Enhancements
Palladium-catalyzed coupling (Suzuki-Miyaura) introduces aryl groups at earlier stages. Using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in toluene/water (3:1), 3-chlorophenylboronic acid couples with bromopyrazole precursors at 90°C, achieving 92% conversion. This method reduces halogenated waste and improves atom economy.
Purification Techniques
Recrystallization from ethanol/water (7:3) removes unreacted aniline and inorganic salts, enhancing purity to >99% (HPLC). Industrial centrifuges operating at 4,000 rpm enable large-scale isolation with 86–94% recovery.
Mechanistic Insights
Vilsmeier-Haack Reaction Pathway
Phosphorus tribromide and DMF generate the electrophilic chloroiminium ion, which reacts with 5-aminopyrazole to form a formamidine intermediate. Intramolecular cyclization via elimination of HBr yields the pyrimidine ring. Density functional theory (DFT) calculations indicate a ΔG‡ of 24.3 kcal/mol for the rate-determining cyclization step.
Microwave Activation
Microwave irradiation accelerates dipole polarization in DMF, reducing activation energy by 15–20% compared to conventional heating. Time-resolved in-situ IR spectroscopy confirms complete conversion within 30 minutes.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Key Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| One-flask (Vilsmeier) | 91 | 99 | 6 | High |
| Microwave-assisted | 85 | 98 | 1.5 | Moderate |
| Palladium-catalyzed | 92 | 99.5 | 8 | High |
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one of its substituents is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Structural and Functional Differences
a. Substituent Effects on Bioactivity
- Chlorophenyl vs. Fluorobenzyl Groups :
- The target compound’s 3-chlorophenyl and 3-methoxyphenyl substituents contrast with S29’s 4-fluorobenzyl group. Fluorine’s electronegativity enhances binding affinity in S29, contributing to its neuroblastoma activity .
- Methoxy groups (e.g., in the target compound) may improve solubility but reduce membrane permeability compared to halogens.
b. Positional Isomerism
- The compound from (N-(3-chloro-4-methylphenyl)-1-(4-chlorophenyl)-...) is a positional isomer of the target compound, with chlorine and methyl groups shifted. Such changes can drastically alter target selectivity due to steric and electronic effects .
c. Role of Auxiliary Functional Groups
- Piperidine/Phenoxy Groups in Ibrutinib Intermediate: The 4-phenoxyphenyl and piperidine moieties are critical for Bruton’s tyrosine kinase (BTK) inhibition, highlighting the importance of bulky aromatic and cyclic amine groups .
d. Kinase Inhibition Profiles
- NA-PP1 and NM-PP1 () demonstrate that naphthyl and benzyl substituents at position 3 confer selectivity for Plasmodium kinases, whereas the target compound’s 3-methoxyphenyl group may favor different targets .
Biological Activity
1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on its anticancer activity, mechanism of action, and structure-activity relationship (SAR).
Chemical Structure and Properties
The molecular formula of the compound is C18H14ClN5O, with a molecular weight of approximately 351.8 g/mol. The structural configuration includes a pyrazolo[3,4-d]pyrimidine core substituted with chlorophenyl and methoxyphenyl groups, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H14ClN5O |
| Molecular Weight | 351.8 g/mol |
| CAS Number | 1082437-04-4 |
| InChI Key | SNEQPZATIQNWPE-UHFFFAOYSA-N |
Anticancer Activity
Recent studies have highlighted the compound's potent anticancer properties. It has shown promising results against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and HCT-116 (colon cancer).
- IC50 Values :
- Against MDA-MB-231: IC50 = 0.85 µM
- Against HCT-116: IC50 = 2.59 µM
These values indicate that the compound exhibits significant cytotoxicity, comparable to established chemotherapeutics like doxorubicin.
The compound appears to exert its anticancer effects through multiple mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest at the S phase in Hela cells and at G2/M phase in MCF7 cells.
- Apoptosis Induction : The compound promotes both early and late apoptosis in cancer cells, which is critical for eliminating malignant cells.
Structure-Activity Relationship (SAR)
The presence of specific substituents on the pyrazolo[3,4-d]pyrimidine scaffold significantly influences biological activity:
- Chloro Group : The 3-chloro substitution enhances potency against certain cancer cell lines.
- Methoxy Group : The presence of a methoxy group at the para position increases lipophilicity and potentially improves cellular uptake.
Case Studies
Several studies have investigated the biological activity of similar pyrazolo derivatives, providing insight into the effectiveness of structural modifications:
- Study on Dihydro-Pyrazolo Derivatives : A related study synthesized various dihydro-pyrazolo derivatives and found that modifications in their structure led to enhanced cytotoxicity against tumor cell lines .
- Comparative Analysis : Another study demonstrated that compounds with similar pyrazolo structures exhibited varying degrees of anticancer activity based on their substituents, reinforcing the importance of SAR in drug design .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Core formation | Hydrazine + carbonitrile, 110°C | 45–50 | 85 | |
| Substitution | 3-Methoxyphenylamine, DMF, 80°C | 70 | 92 | |
| Purification | Ethanol recrystallization | — | 95 |
How can structural characterization be performed to confirm the compound’s identity?
Methodological Answer:
- NMR spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrimidine protons), δ 7.3–7.6 ppm (aromatic substituents) .
- ¹³C NMR : Signals for carbonyl (C=O, ~160 ppm) and quaternary carbons (~150 ppm) .
- Mass spectrometry : Molecular ion peak at m/z 377.1 (calculated for C₁₉H₁₅ClN₆O) .
- X-ray crystallography : Resolves spatial arrangement of the chlorophenyl and methoxyphenyl groups .
What preliminary assays are recommended to evaluate its biological activity?
Methodological Answer:
- Kinase inhibition screening : Use ADP-Glo™ assay against kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations .
- Cytotoxicity testing : MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ calculations .
- Solubility assessment : Shake-flask method in PBS (pH 7.4) and DMSO for formulation compatibility .
Advanced Research Questions
How do structural modifications (e.g., substituent variations) impact target selectivity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
Q. Table 2: SAR of Analogous Compounds
| Substituent | Target (IC₅₀) | Selectivity Ratio (Kinase A/Kinase B) | Reference |
|---|---|---|---|
| 3-Cl, 3-OCH₃ | EGFR: 0.8 µM | 12:1 (EGFR/VEGFR2) | |
| 4-F, 3-OCH₃ | VEGFR2: 1.2 µM | 5:1 | |
| 3-Cl, 4-NO₂ | Inactive | — |
How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound purity : Validate via HPLC (>95%) and LC-MS to exclude impurities .
- Cell line variability : Use isogenic cell lines and confirm target expression via Western blot .
What computational methods are effective for predicting binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (e.g., PDB ID: 6AY) to identify key interactions with kinase ATP-binding pockets .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-protein complexes .
- Free energy calculations : MM-PBSA to rank binding affinities of analogs .
How can metabolic stability be improved for in vivo studies?
Methodological Answer:
- Derivatization : Replace methoxy groups with trifluoromethoxy to reduce CYP450-mediated oxidation .
- Prodrug design : Phosphonate or PEGylated derivatives for enhanced bioavailability .
- In vitro ADME : Use hepatic microsomes (human/rat) to identify major metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
